MAO-B Selectivity: 6-(2-Phenoxyethoxy)-1-tetralone Abolishes MAO-A Inhibition While Retaining Nanomolar MAO-B Potency
In a direct head-to-head comparison within the same study, 6-(2-phenoxyethoxy)-1-tetralone (compound 1m) exhibited an MAO-B IC50 of 0.047 µM and no inhibition of MAO-A at the maximal tested concentration of 100 µM, yielding a selectivity index (SI) exceeding 2,128 [1]. In contrast, the most potent MAO-B inhibitor in the series, 7-(4-chlorobenzyloxy)-1-tetralone (compound 1h), displayed an MAO-B IC50 of 0.0011 µM but concurrently inhibited MAO-A with an IC50 of 0.036 µM, resulting in a moderate SI of only 33 [1]. The 6-benzyloxy analog (compound 1b) showed an MAO-B IC50 of 0.30 µM and an MAO-A IC50 of 7.02 µM (SI = 23) [1]. This demonstrates that the 2-phenoxyethoxy substituent at C6 uniquely uncouples MAO-B potency from MAO-A liability, a profile not replicated by benzyloxy or 4-chlorobenzyloxy analogs at any position [1].
| Evidence Dimension | MAO-B inhibitory potency and MAO-A/MAO-B selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 0.047 µM; MAO-A IC50 > 100 µM; SI > 2,128 |
| Comparator Or Baseline | Compound 1h (7-(4-chlorobenzyloxy)-1-tetralone): MAO-B IC50 = 0.0011 µM, MAO-A IC50 = 0.036 µM, SI = 33. Compound 1b (6-benzyloxy-1-tetralone): MAO-B IC50 = 0.30 µM, MAO-A IC50 = 7.02 µM, SI = 23. |
| Quantified Difference | 1m is 43-fold less potent against MAO-B than 1h but exhibits >64-fold higher selectivity (SI > 2,128 vs 33). Against 1b, 1m is 6.4-fold more potent against MAO-B and >93-fold more selective. |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate (50 µM); inhibitor concentration range 0.0003–100 µM; 20 min incubation; fluorescence detection of 4-hydroxyquinoline. |
Why This Matters
Procurement of 1m rather than 1h or 1b is essential when the research objective requires an MAO-B inhibitor that functionally spares MAO-A, thereby avoiding the tyramine interaction liability that has historically limited the clinical utility of non-selective MAO inhibitors.
- [1] Cloete, S.J., N'Da, C.I., Legoabe, L.J., Petzer, A. & Petzer, J.P. (2021). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Molecular Diversity, 25, 491–507. View Source
